![molecular formula C19H15ClF3NO4 B7775052 3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775052.png)
3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure would be carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of trifluoromethyl alcohols.
Substitution: : Formation of various substituted phenols or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a potential inhibitor for specific biological targets. Its fluorescence properties can also be exploited in imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be employed in the production of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenoxy)-7-hydroxy-4H-chromen-4-one: : This compound lacks the trifluoromethyl and dimethylamino groups, making it less reactive.
3-(2-Chlorophenyl)propionic acid: : This compound has a simpler structure and is primarily used in the production of herbicides.
Mecoprop: : Another herbicide with a similar chlorophenoxy group but different functional groups.
Uniqueness
The presence of the trifluoromethyl and dimethylamino groups in 3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one makes it more reactive and versatile compared to similar compounds. These groups enhance its binding affinity and specificity, making it a valuable tool in various applications.
Properties
IUPAC Name |
3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO4/c1-24(2)9-11-13(25)8-7-10-15(26)17(18(19(21,22)23)28-16(10)11)27-14-6-4-3-5-12(14)20/h3-8,25H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVUVWPTPAYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
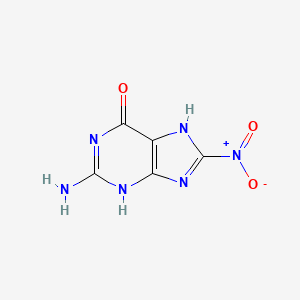
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7774972.png)
![[(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B7774974.png)
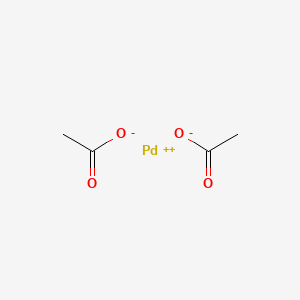
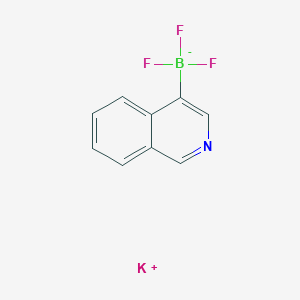
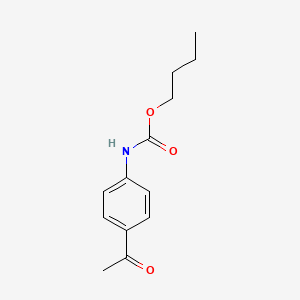
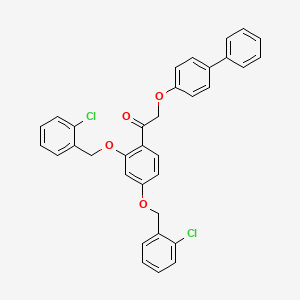
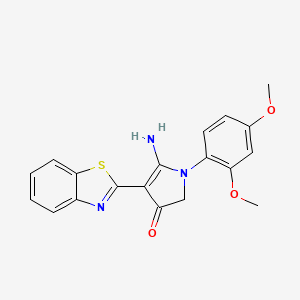
![8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7775033.png)
![7-hydroxy-3-(4-methylphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775039.png)
![ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B7775044.png)
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2-CHLOROPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7775053.png)
![3-(3,4-dimethoxyphenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775066.png)
![3-(2-Chlorophenyl)-8-[(dibenzylamino)methyl]-7-hydroxychromen-4-one](/img/structure/B7775071.png)
